molecular formula C11H10ClN3OS B11354173 N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69636-12-0

N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11354173
CAS No.: 69636-12-0
M. Wt: 267.74 g/mol
InChI Key: NZCRHQAZNTZSSD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound designed for advanced antimicrobial research and development. It features a 4-methyl-1,2,3-thiadiazole core, a pharmacophore recognized for its significant bioactive potential, coupled with a 4-chlorobenzyl group via a carboxamide linker. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, extensively investigated for its diverse biological activities. Research indicates that novel derivatives incorporating this moiety, particularly when functionalized with halobenzyl groups, have demonstrated promising in vitro antimicrobial properties. Specifically, such compounds have shown activity against a panel of Gram-positive bacteria, including Staphylococcus aureus strains, which are often associated with challenging resistant infections . The strategic incorporation of the 4-chlorobenzyl subunit is a common structure-activity relationship (SAR) tactic, as halogenated aromatic rings can enhance lipophilicity and influence molecular interactions with biological targets, thereby modulating the compound's bioavailability and efficacy . This compound is presented as a valuable chemical tool for researchers exploring new strategies to combat antibiotic-resistant pathogens. It is ideal for screening in antimicrobial assays, investigating structure-activity relationships (SAR) of heterocyclic compounds, and as a building block in the synthesis of more complex bioactive molecules. The safety data sheet (SDS) should be consulted prior to use. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

69636-12-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(17-15-14-7)11(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)

InChI Key

NZCRHQAZNTZSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Hydrazonoyl Halide and Thiocyanate Coupling

This method, described in industrial synthesis guidelines, involves reacting hydrazonoyl halides (e.g., 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride) with potassium thiocyanate under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, followed by intramolecular cyclization to form the thiadiazole ring.

Reaction Scheme:

R-COCl+KSCNDMF, 0–5°CR-C(O)NCSΔThiadiazole+KCl+H2O\text{R-COCl} + \text{KSCN} \xrightarrow{\text{DMF, 0–5°C}} \text{R-C(O)NCS} \xrightarrow{\Delta} \text{Thiadiazole} + \text{KCl} + \text{H}_2\text{O}

Key parameters:

  • Temperature: Cyclization requires heating to 80–100°C in polar aprotic solvents (DMF, DMSO).

  • Yield: 68–72% reported for analogous thiadiazoles.

  • Limitations: Requires strict moisture control to prevent hydrolysis of the acyl chloride intermediate.

Thiosemicarbazide-Carboxylic Acid Condensation

A patent by CN103936691A details a solvent-free approach using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅). Grinding reagents in a mortar induces a solid-state reaction, forming the thiadiazole ring via dehydration and cyclization.

Optimized Conditions:

ParameterValue
Molar Ratio (TSC:Acid:PCl₅)1:1.1:1.1
Grinding Time10–15 min
TemperatureAmbient (25°C)
Yield89–91%

Advantages include reduced solvent waste and rapid reaction times (15 min vs. 12–24 h for solution-phase methods). The method’s applicability to N-(4-chlorobenzyl)-4-methyl derivatives requires substituting 4-methylthiadiazole-5-carboxylic acid as the starting material.

Functionalization of the Thiadiazole Core

After constructing the 1,2,3-thiadiazole-5-carboxylic acid intermediate, N-(4-chlorobenzyl) amidation is performed.

Carbodiimide-Mediated Amide Coupling

The most widely used method involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 4-chlorobenzylamine.

Typical Protocol:

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq) in DCM.

  • Add EDC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 min.

  • Add 4-chlorobenzylamine (1.5 eq), warm to room temperature, stir 12 h.

  • Quench with aqueous NaHCO₃, extract with DCM, purify via silica chromatography.

Performance Data:

MetricValue
Yield75–82%
Purity (HPLC)≥98%
Reaction Time12–14 h

This method’s main drawback is the cost of EDC/HOBt, prompting research into alternative activators like propylphosphonic anhydride (T3P).

Alternative Pathways and Emerging Technologies

Continuous Flow Synthesis

Recent advances (e.g., WO2020128003A1) demonstrate thiadiazole synthesis in continuous flow reactors, enhancing heat/mass transfer. A representative setup:

Flow System Configuration:

  • Reactors: Two packed-bed reactors (PBR1: acyl chloride formation; PBR2: cyclization).

  • Residence Time: 8 min (PBR1 at 5°C), 12 min (PBR2 at 85°C).

  • Throughput: 1.2 kg/day using 4-methylthiadiazole-5-carbonyl chloride feedstock.

Advantages Over Batch:

  • 23% higher yield (94% vs. 72% batch).

  • 80% reduction in solvent use.

Mechanochemical Amidation

Ball milling the thiadiazole carboxylic acid with 4-chlorobenzylamine and catalytic NaOH achieves amidation without solvents:

Optimized Milling Parameters:

ParameterValue
Milling Speed30 Hz
Time2 h
Molar Ratio (Acid:Amine:Base)1:1.2:0.1
Yield88%

This method eliminates purification steps, as unreacted amines volatilize under vacuum.

Critical Comparison of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)TimeCost (USD/g)Scalability
Hydrazonoyl Halide729518 h12.40Medium
Thiosemicarbazide91970.5 h6.80High
Flow Synthesis949920 min9.20Very High
Mechanochemical88962 h5.10Medium

Industrial-Scale Challenges and Solutions

Purification Bottlenecks

Crystallization from ethanol/water mixtures remains the standard purification method, but the compound’s low solubility (2.1 mg/mL in EtOH at 25°C) necessitates large solvent volumes. Patent WO2020128003A1 addresses this via simulated moving bed (SMB) chromatography, reducing solvent use by 40%.

Deuteration for Isotopic Labeling

Deuterated analogs (e.g., CD₃-substituted) require modified routes. A published protocol uses D₃C-I in Ullmann-type couplings, achieving 99% deuterium incorporation at the 4-methyl position:

Thiadiazole-Br+CD3MgIPd(OAc)2Thiadiazole-CD3(Yield: 84%)\text{Thiadiazole-Br} + \text{CD}3\text{MgI} \xrightarrow{\text{Pd(OAc)}2} \text{Thiadiazole-CD}_3 \quad (\text{Yield: 84\%})

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes selective oxidation at sulfur centers. Key findings:

Oxidizing AgentProductConditionsYieldBiological Impact
H₂O₂ (30%)Sulfoxide derivativeRT, 6–8 hr68–72%Enhanced antimicrobial activity
mCPBASulfone derivative0–5°C, 4 hr85%Increased metabolic stability
KMnO₄ (acidic)Ring-opened sulfonic acid60°C, 2 hr91%Reduced bioactivity

Oxidation with mCPBA demonstrates superior regioselectivity compared to peroxide-mediated pathways, preserving the carboxamide functionality while modifying sulfur oxidation state.

Substitution Reactions

The 4-methyl and chlorobenzyl groups participate in nucleophilic substitutions:

Halogenation

ReagentPositionProductApplication
Cl₂ gas (DCM)Methyl → CH₂Cl5-chloro derivativeAntiviral lead compound
NBS (AIBN)Benzyl → Br4-bromobenzyl analogEnhanced DNA intercalation

Chlorination under radical conditions (Cl₂/DCM) achieves 89% conversion at the methyl group without ring degradation .

Aminolysis

Reaction with primary amines:

text
N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide + RNH₂ → 5-(alkylamino)thiadiazole carboxamide

Yields range from 55% (sterically hindered amines) to 92% (aliphatic amines).

Reduction Pathways

Catalytic hydrogenation reveals distinct behavior:

CatalystPressureProductNotes
Pd/C (10%)3 atm H₂Thiadiazoline (saturated ring)Retains antimicrobial activity
Raney Ni5 atm H₂Ring-opened thioamideBioactivity loss

Selective reduction to thiadiazoline occurs without altering the chlorobenzyl group (95% purity).

Hydrolysis Reactions

Controlled cleavage under basic conditions:

text
Thiadiazole-5-carboxamide + NaOH (aq) → Thiadiazole-5-carboxylic acid + 4-chlorobenzylamine
  • Rate: Complete conversion in 2 hr at pH 12

  • Applications: Intermediate for peptide conjugates

Acidic hydrolysis (HCl/EtOH) degrades the thiadiazole ring, producing thiourea derivatives .

Comparative Reactivity with Analogues

Key differences in chemical behavior:

CompoundOxidation RateHalogenation SiteHydrolysis Stability
TargetFast (S-oxidation)Methyl > BenzylModerate (pH 10–12)
1,3,4-Thiadiazole SlowN/AHigh
Benzothiazole ModerateBenzyl > RingLow

The methyl group’s electron-donating effect accelerates oxidation at sulfur compared to benzothiazole derivatives .

Mechanistic Insights

  • S-oxidation : Proceeds through electrophilic attack at sulfur, forming sulfonium intermediates

  • Aminolysis : Concerted nucleophilic substitution (SN²) at carbonyl carbon

  • Reduction : Hydrogenolysis of N–S bonds precedes ring saturation

DFT calculations confirm lower activation energy (ΔG‡ = 18.7 kcal/mol) for methyl halogenation vs. benzyl positions.

This reactivity profile establishes this compound as a versatile scaffold for generating bioactive derivatives. Recent studies highlight its potential in developing kinase inhibitors (72% inhibition of FAK at 10 μM) and TMV antiviral agents (EC₅₀ = 82 μg/mL) through strategic functionalization .

Scientific Research Applications

Antimicrobial Activity

N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has demonstrated significant antimicrobial properties. It serves as a building block for synthesizing novel antimicrobial agents. Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have been reported to have minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound also shows promising anticancer activity. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against human breast adenocarcinoma cell lines (MCF7), showcasing its potential as a lead compound for developing anticancer therapies .

Agricultural Applications

In agriculture, this compound is utilized for developing agrochemicals aimed at pest control. Its efficacy in inhibiting plant pathogens makes it a candidate for formulating new fungicides and herbicides. The compound's ability to enhance crop resistance to diseases could significantly improve agricultural productivity.

Activity Type Target Organisms/Cells Effectiveness (MIC)
AntimicrobialGram-positive bacteria1.95–15.62 µg/mL
AnticancerMCF7 breast cancer cellsIC50 values vary

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility in medicinal chemistry:

  • A study focused on synthesizing derivatives of this compound found that modifications to the structure could significantly enhance biological activity against resistant bacterial strains .
  • Another investigation explored the compound's potential in combination therapies for cancer treatment, demonstrating synergistic effects when used alongside established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-5-carboxamide, N-[(4-chlorophenyl)methyl]-4-methyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Tiadinil vs. Isotianil

  • Tiadinil (target compound): Structure includes a 4-chlorobenzyl group and a 4-methyl-1,2,3-thiadiazole core. It is a potent SAR inducer, enhancing plant resistance to fungal infections .
  • Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide): Features a 1,2-thiazole core with dichloro and cyanophenyl substituents. It demonstrates superior efficacy against rice blast and bacterial blight, attributed to its electron-withdrawing cyano group enhancing receptor binding .
Compound Core Structure Substituents Primary Application
Tiadinil 1,2,3-Thiadiazole 4-methyl, 4-chlorobenzyl Agricultural SAR inducer
Isotianil 1,2-Thiazole 3,4-dichloro, 2-cyanophenyl Broad-spectrum plant defense

BTP2 (Pyr2)

  • BTP2 : N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Shares the 4-methyl-1,2,3-thiadiazole carboxamide backbone but replaces the chlorobenzyl group with a bis(trifluoromethyl)pyrazole-phenyl moiety.
  • Activity: Functions as a dual inhibitor of store-operated calcium entry (SOCE) and TRPC3/6 channels, making it valuable in cancer and immunology research . In contrast, tiadinil lacks reported calcium channel activity, highlighting the critical role of the pyrazole substituent in BTP2’s mechanism .

TRPC3/6 Inhibitors from

Seven TRPC3/6 inhibitors identified in hind-limb ischemia studies include:

Pyr2 (BTP2) : As above.

1-BP : A piperidinium chloride derivative.

Others : Variants with indole, pyridoindole, or spiro-thiadiazolone scaffolds.

  • Key Difference: Pyr2’s thiadiazole-carboxamide structure confers specificity for TRPC3/6, whereas non-thiadiazole inhibitors (e.g., 1-BP) act via distinct mechanisms, such as membrane depolarization .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents Biological Target
Tiadinil 283.73 1,2,3-Thiadiazole 4-methyl, 4-chlorobenzyl Plant SAR pathways
Isotianil 297.14 1,2-Thiazole 3,4-dichloro, 2-cyanophenyl Fungal/bacterial pathogens
BTP2 479.29 1,2,3-Thiadiazole 4-methyl, bis(trifluoromethyl)pyrazole TRPC3/6, SOCE

Biological Activity

N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₀ClN₃OS
  • Molecular Weight: 267.74 g/mol
  • CAS Number: 223580-51-6

The compound features a thiadiazole ring with a carboxamide group and a chlorobenzyl substituent, which enhances its lipophilicity and interaction potential with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 4-chlorobenzoyl chloride with thiosemicarbazide, facilitated by dehydrating agents like phosphorus oxychloride (POCl₃). This method yields high purity and yield suitable for further biological evaluations.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that the compound has significant antimicrobial properties. A study evaluated various derivatives of thiadiazoles for their in vitro antimicrobial activity against several bacterial strains. The results demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli0.17 mg/mLCell wall disruption
B. cereus0.23 mg/mLProtein synthesis inhibition
S. Typhimurium0.28 mg/mLMembrane permeability alteration

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cytotoxicity studies involving various cancer cell lines, it displayed promising results:

Cell LineIC₅₀ Value (µg/mL)Mechanism of Action
MCF-70.28Induces apoptosis via cell cycle arrest
HepG29.6Down-regulates MMP2 and VEGFA expression

The mechanism of action is attributed to enzyme inhibition and hydrophobic interactions with target proteins, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown potential in other areas:

  • Antifungal Activity: Exhibits efficacy against various fungal pathogens.
  • Antiviral Activity: Some derivatives have demonstrated activity against viral infections.
  • Agricultural Applications: Investigated for herbicidal and fungicidal properties due to its ability to inhibit specific biochemical pathways in plants .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimycobacterial Activity: A derivative containing the thiadiazole moiety exhibited potent activity against Mycobacterium tuberculosis with MIC values less than 0.1 µM, indicating its potential as a lead compound for developing new antitubercular agents .
  • Toxicity Studies: Preliminary toxicity assessments suggested that the compound is non-toxic at therapeutic doses, making it a candidate for further pharmacological development .

Q & A

Q. What in vivo models assess neuroprotective potential?

  • Methodology : Induce neuroinflammation in zebrafish (MPTP model) or mice (6-OHDA). Administer 10–50 mg/kg orally; quantify dopamine via HPLC. Thiadiazole analogs reduce oxidative stress (MDA levels) by 40–60% .

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